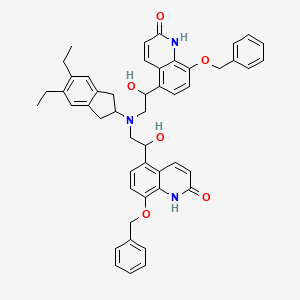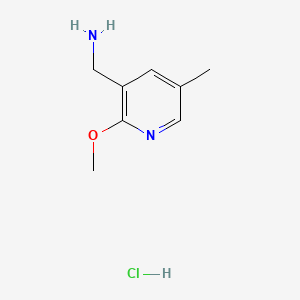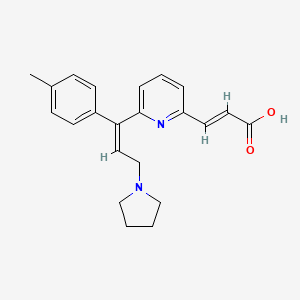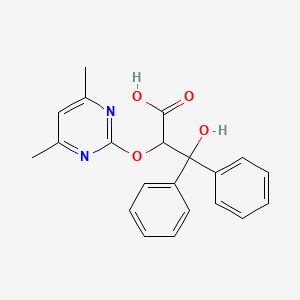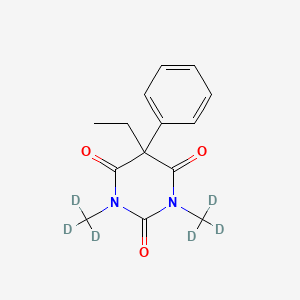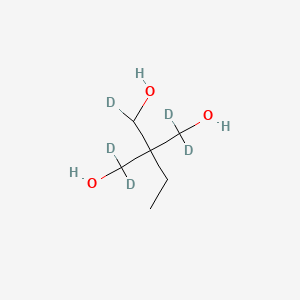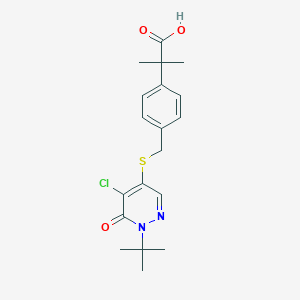
49YB5Vdj7P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridaben Carboxylic Acid is a derivative of Pyridaben, an acaricide widely used to control phytophagous mites, whiteflies, aphids, and thrips . Pyridaben Carboxylic Acid contains a pyridazinone moiety, which is a heterocyclic compound with nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position . This compound is known for its significant biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of Pyridaben Carboxylic Acid involves several routes. One of the green synthesis methods includes the one-pot reaction of dichloropyridazinone, p-tert-butylbenzyl chloride, and thiourea . This method is considered environmentally friendly and sustainable. Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Pyridaben Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
Pyridaben Carboxylic Acid has numerous scientific research applications:
Wirkmechanismus
Pyridaben Carboxylic Acid exerts its effects by inhibiting mitochondrial complex I electron transport . This inhibition disrupts the production of ATP, leading to the death of target pests. The molecular targets include the mitochondrial complex I proteins, and the pathways involved are related to cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Pyridaben Carboxylic Acid can be compared with other pyridazinone derivatives such as Norflurazon and Zardaverine . These compounds share similar structural features but differ in their specific biological activities and applications. Pyridaben Carboxylic Acid is unique due to its broad-spectrum activity against various pests and its environmentally friendly synthesis methods .
Conclusion
Pyridaben Carboxylic Acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and environmentally friendly synthesis methods make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
118910-83-1 |
|---|---|
Molekularformel |
C19H23ClN2O3S |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
2-[4-[(1-tert-butyl-5-chloro-6-oxopyridazin-4-yl)sulfanylmethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C19H23ClN2O3S/c1-18(2,3)22-16(23)15(20)14(10-21-22)26-11-12-6-8-13(9-7-12)19(4,5)17(24)25/h6-10H,11H2,1-5H3,(H,24,25) |
InChI-Schlüssel |
NJUKOAUUDPMBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)SCC2=CC=C(C=C2)C(C)(C)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


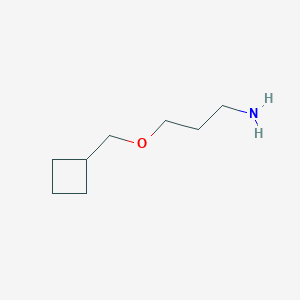
![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)
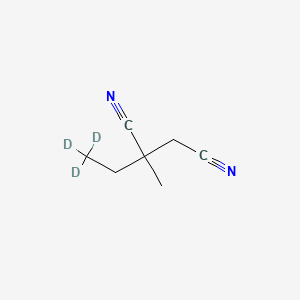
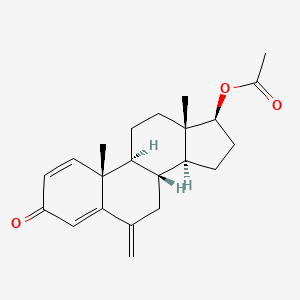
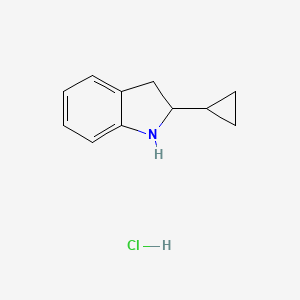

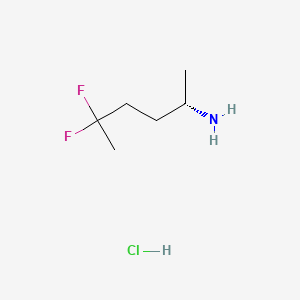
![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
